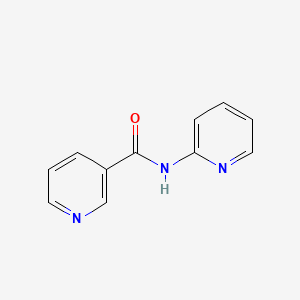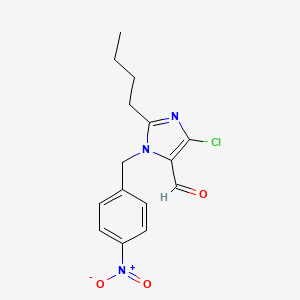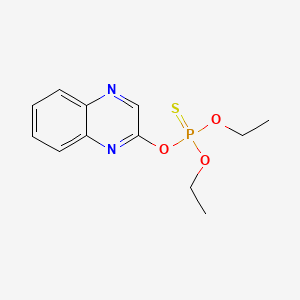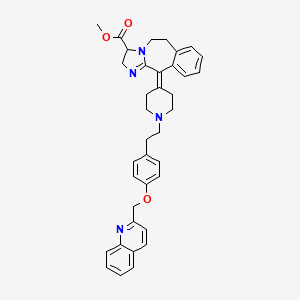
N-(2-PIRIDIL)NICOTINAMIDA
Descripción general
Descripción
Nicotinamide, N-(2-pyridyl)-, also known as N-Methyl-N-(2-pyridyl)formamide or Meyers’ Reagent, is a chemical compound with the empirical formula C7H8N2O . It is an amide derivative of nicotinic acid and is found in meat, fish, nuts, and some vegetables . It is used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .
Molecular Structure Analysis
Nicotinamide, N-(2-pyridyl)- contains a total of 25 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicotinamide, N-(2-pyridyl)- include a refractive index of n20/D 1.566 (lit.), boiling point of 71-72 °C/0.05 mmHg (lit.), and a density of 1.137 g/mL at 25 °C (lit.) . The compound also exhibits hydrogen bonding interactions .
Aplicaciones Científicas De Investigación
N-(2-PIRIDIL)NICOTINAMIDA: Aplicaciones en Investigación Científica
Síntesis de N-Heterociclos: this compound sirve como precursor en la síntesis de varios N-heterociclos, que son estructuras cruciales en muchos productos farmacéuticos. Por ejemplo, se puede convertir en 2-(4-clorofenil)-4,5-dihidro-1H-imidazol y 2-(4-clorofenil)-1,4,5,6-tetrahidropirimidina, que tienen aplicaciones potenciales en química medicinal .
Actividad Anti-Fibrosis: Algunos derivados de this compound han mostrado resultados prometedores en la actividad anti-fibrosis, ofreciendo potencialmente una mejor eficacia que los tratamientos existentes como la Pirfenidona en las células HSC-T6 .
Agentes Anti-Tuberculosos: Se han diseñado y sintetizado nuevos derivados de benzamida de this compound para evaluar su actividad anti-tuberculosa contra Mycobacterium tuberculosis, lo que indica su papel en el desarrollo de nuevos tratamientos para la tuberculosis .
Catálisis en Síntesis Orgánica: Este compuesto se ha utilizado como catalizador en reacciones de síntesis orgánica. Por ejemplo, facilitó la reacción de 2-aminopirimidina y trans-1-nitro-feniletileno para crear N-(piridin-2-il)-benzamida con un rendimiento notable incluso después de múltiples reciclajes del catalizador .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer
Biochemical Pathways
It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .
Result of Action
It is known that pyridine-containing compounds have been associated with various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Análisis Bioquímico
Biochemical Properties
N-(PYRIDIN-2-YL)NICOTINAMIDE plays a crucial role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD) metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the salvage pathway of NAD biosynthesis . This interaction enhances the production of nicotinamide mononucleotide (NMN), a precursor of NAD . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE has been shown to interact with sirtuins and poly-ADP-ribose polymerases (PARPs), influencing cellular processes such as DNA repair and gene expression .
Cellular Effects
N-(PYRIDIN-2-YL)NICOTINAMIDE affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD-dependent enzymes . This compound can modulate gene expression by affecting the activity of sirtuins, which are NAD-dependent deacetylases involved in regulating transcription, apoptosis, and stress resistance . Furthermore, N-(PYRIDIN-2-YL)NICOTINAMIDE impacts cellular metabolism by enhancing NAD levels, thereby promoting energy production and metabolic efficiency .
Molecular Mechanism
The molecular mechanism of N-(PYRIDIN-2-YL)NICOTINAMIDE involves its interaction with key biomolecules. It binds to NAMPT, increasing its affinity for ATP and stabilizing its phosphorylated form . This interaction shifts the equilibrium towards NMN formation, enhancing NAD biosynthesis . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE inhibits the binding of NAMPT inhibitors, further promoting NAD production . These molecular interactions result in increased intracellular NAD levels, which in turn influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(PYRIDIN-2-YL)NICOTINAMIDE have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure to N-(PYRIDIN-2-YL)NICOTINAMIDE can lead to sustained increases in NAD levels, which may enhance cellular metabolism and stress resistance .
Dosage Effects in Animal Models
The effects of N-(PYRIDIN-2-YL)NICOTINAMIDE vary with different dosages in animal models. At lower doses, the compound has been shown to enhance NAD levels and improve metabolic function without significant adverse effects . At higher doses, N-(PYRIDIN-2-YL)NICOTINAMIDE can cause toxicity, including liver hypertrophy and decreased body weight gain . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-(PYRIDIN-2-YL)NICOTINAMIDE is involved in several metabolic pathways, primarily those related to NAD metabolism . It interacts with enzymes such as NAMPT and nicotinamide N-methyltransferase (NNMT), influencing the conversion of nicotinamide to NAD and its derivatives . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE within cells and tissues involve specific transporters and binding proteins . In bacteria, plants, and mammals, NiaP family proteins have been identified as nicotinate transporters . These transporters facilitate the uptake and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE, ensuring its availability for biochemical reactions . Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with these transporters .
Subcellular Localization
N-(PYRIDIN-2-YL)NICOTINAMIDE exhibits specific subcellular localization patterns that affect its activity and function . The compound is often localized in the nucleus and mitochondria, where it interacts with NAD-dependent enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct N-(PYRIDIN-2-YL)NICOTINAMIDE to these compartments . The subcellular distribution of the compound plays a crucial role in its ability to modulate cellular processes and metabolic pathways .
Propiedades
IUPAC Name |
N-pyridin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXKRALPFXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157125 | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13160-07-1 | |
| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)




